molecular formula C13H13NO2 B6414281 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol CAS No. 1255638-05-1

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol

Cat. No.: B6414281
CAS No.: 1255638-05-1
M. Wt: 215.25 g/mol
InChI Key: NTPFEACWAMMGFR-UHFFFAOYSA-N
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Description

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at the 3-position of the pyridine ring and a substituted phenyl group at the 6-position. The phenyl substituent contains a methoxy group at the 2-position and a methyl group at the 5-position. This structural motif is significant in medicinal and synthetic chemistry due to the electronic and steric effects imparted by the substituents.

Properties

IUPAC Name

6-(2-methoxy-5-methylphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-9-3-6-13(16-2)11(7-9)12-5-4-10(15)8-14-12/h3-8,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPFEACWAMMGFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692548
Record name 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255638-05-1
Record name 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions . For instance, the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids can yield the desired pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its primary use in research settings. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(2-Methoxy-5-methylphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is likely that the compound interacts with enzymes or receptors, influencing biochemical pathways and cellular processes. Further research is needed to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Pyridin-3-ol derivatives with aryl substituents at the 6-position are well-documented. Key analogs include:

Compound Name Phenyl Substituents Molecular Formula Key Features/Applications Reference
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol 2-Fluoro, 3-methoxy C₁₂H₁₀FNO₂ Fluorine enhances electronegativity; potential imaging agent
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol 4-Chloro, 2-methoxy C₁₂H₁₀ClNO₂ Chlorine increases lipophilicity; used in drug discovery
Target Compound 2-Methoxy, 5-methyl C₁₃H₁₃NO₂ Methyl improves metabolic stability; methoxy modulates solubility N/A

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: Fluorine (in 5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol) and chlorine (in 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol) are electron-withdrawing, which may enhance binding affinity in biological targets.
  • Solubility : Methoxy groups generally increase water solubility, but bulky substituents like methyl may reduce it. The balance between these effects in the target compound requires further study.

Substituents on the Pyridine Ring

Pyridin-3-ol derivatives with substituents directly on the pyridine ring exhibit distinct properties:

Compound Name Pyridine Substituents Molecular Formula Applications/Synthesis Insights Reference
2-Methoxy-5-methylpyridin-3-ol 2-Methoxy, 5-methyl C₇H₉NO₂ Simplified structure for studying regioselectivity
6-(Hydroxymethyl)pyridin-3-ol 6-Hydroxymethyl C₆H₇NO₂ Reactive hydroxymethyl group for conjugation
6-Iodo-5-methoxypyridin-3-ol 6-Iodo, 5-methoxy C₆H₆INO₂ Halogenated derivative for cross-coupling reactions

Key Observations :

  • Positional Effects : Substituents at the 6-position (e.g., hydroxymethyl or iodine) enable further functionalization, as seen in and . The target compound’s 6-phenyl group may sterically hinder reactions at this position.
  • Synthetic Utility : Iodo-substituted pyridin-3-ols (e.g., 6-Iodo-5-methoxypyridin-3-ol) are intermediates in Suzuki-Miyaura couplings, whereas the target compound’s aryl group could serve as a pre-installed pharmacophore .

Alkyl vs. Aryl Substituents at the 6-Position

highlights pyridin-3-ol derivatives with alkyl chains (methyl, ethyl, propyl) at the 6-position. For example:

  • 6-Methylpyridin-3-ol : Demonstrated favorable biochemical activity due to enhanced hydrophobic interactions .
  • 6-Ethyl/6-Propyl Analogs : Lengthening the alkyl chain improved binding in some targets but reduced solubility .

Comparison with Target Compound :

  • Aryl vs. This could enhance interactions with aromatic residues in enzymes or receptors.
  • Metabolic Stability : Aryl groups are generally more resistant to oxidation than alkyl chains, suggesting improved pharmacokinetics for the target compound .

Biological Activity

6-(2-Methoxy-5-methylphenyl)pyridin-3-ol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy and methyl group on the phenyl moiety. This unique structure contributes to its biological activity, particularly in interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential as a therapeutic agent for infectious diseases.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 μg/mL
Escherichia coli1.0 μg/mL
Candida albicans0.8 μg/mL

Anticancer Activity

The compound has been evaluated for anticancer properties, particularly against human cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms, including the disruption of microtubule dynamics.

Case Study:
A study conducted on glioblastoma cell lines revealed that treatment with this compound resulted in significant cytotoxicity, with an IC50 value of 2.5 μM. Morphological changes indicative of apoptosis were observed, supporting its potential as an anticancer agent .

The biological activity of this compound is attributed to its ability to bind to specific enzymes and receptors, modulating their functions. The presence of the methoxy and methyl groups enhances binding affinity, influencing the compound's pharmacological effects.

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Interaction: It can act as a ligand for various receptors, altering signaling pathways associated with cell proliferation and survival.

Research Findings

Recent studies have expanded on the understanding of this compound's biological activities:

  • Inflammatory Response Modulation: Research indicates that this compound can reduce inflammatory markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects: Preliminary findings suggest neuroprotective properties, which could be beneficial in neurodegenerative conditions .

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